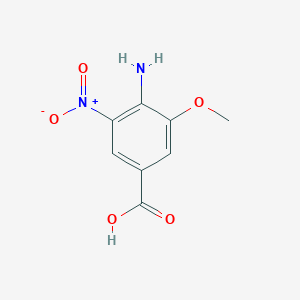

4-Amino-3-methoxy-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3-methoxy-5-nitrobenzoic acid is a chemical compound with the CAS Number: 1260657-84-8 . It has a molecular weight of 212.16 and is a powder in physical form . The IUPAC name for this compound is 4-amino-3-methoxy-5-nitrobenzoic acid .

Molecular Structure Analysis

The InChI code for 4-Amino-3-methoxy-5-nitrobenzoic acid is1S/C8H8N2O5/c1-15-6-3-4 (8 (11)12)2-5 (7 (6)9)10 (13)14/h2-3H,9H2,1H3, (H,11,12) . This compound has been found in a triclinic crystal form, which is different from the known monoclinic crystals . The H-bonded layers are incorporated into the crystal structure by π•••π interactions . Physical And Chemical Properties Analysis

4-Amino-3-methoxy-5-nitrobenzoic acid is a powder in physical form . It has a molecular weight of 212.16 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Conjugation with Nitroxyl Radicals for New Pharmacological Agents

Nitrobenzoic acid derivatives, by conjugation with nitroxyl radicals, have shown potential in creating new pharmacological agents. The synthesis and investigation of these "hybrid" compounds, containing nitroxyl radical fragments, demonstrate modified or enhanced biological activities. Such activities include increased biological activity, modified therapeutic effects, decreased toxicity, or increased selective cytotoxicity. This approach has been applied across various classes of natural compounds, including amino acids, indicating a broad potential for creating advanced drugs with improved properties (Grigor’ev, Tkacheva, & Morozov, 2014).

Pharmacological Activities of Related Compounds

Gallic acid, another phenolic compound, has been extensively studied for its powerful anti-inflammatory properties. Such research elucidates the potential pharmacological activities of similar compounds, including 4-Amino-3-methoxy-5-nitrobenzoic acid, in treating inflammation-related diseases. The exploration of gallic acid's chemical characteristics, pharmacokinetics, and toxicity sheds light on the wider implications for the pharmacological utilization of related benzoic acid derivatives (Bai et al., 2020).

Advanced Oxidation Processes

Studies on the degradation processes of pharmaceuticals like nitisinone reveal insights into the stability and degradation pathways of nitrobenzoic acid derivatives. Such research underscores the importance of understanding the chemical stability and potential environmental impact of these compounds. By identifying degradation products and evaluating their stability, these studies contribute to a better understanding of the risks and benefits associated with the use of nitrobenzoic acid derivatives in medicinal applications (Barchańska et al., 2019).

Environmental Implications

The occurrence, fate, and behavior of parabens in aquatic environments highlight the environmental persistence and biodegradation of benzoic acid derivatives. By examining the environmental impact of parabens, used as preservatives in various products, insights can be gained into the ecological footprint of structurally related compounds like 4-Amino-3-methoxy-5-nitrobenzoic acid. Understanding the biodegradation pathways and environmental stability of these compounds is crucial for assessing their environmental safety (Haman et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-3-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXHFVCOCMQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methoxy-5-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)

![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)

![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2966206.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2966210.png)

![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)